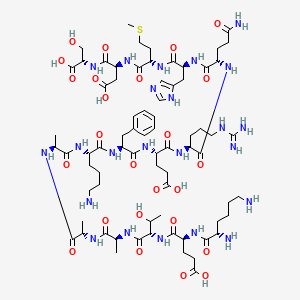
S Tag Peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S Tag Peptide is a 15 amino acid peptide derived from RNase A.
Aplicaciones Científicas De Investigación
Multifunctional Biosensors and Protein-Protein Interactions
S Tag peptides have facilitated the development of versatile biosensors, especially for studying protein-protein interactions. For instance, a multifunctional toolkit of intrabody-based biosensors, recognizing the V5 peptide tag, has been created for interrogating G protein-coupled receptor signaling. This toolkit is suitable for assays commonly used to study protein-protein interactions, illustrating the S Tag peptide's role in enhancing cellular signaling research (Zeghal et al., 2023).
Protein Purification and Expression Monitoring
The S Tag peptide is instrumental in protein purification and monitoring expression in mammalian cells. It allows the isolation of S-peptide-tagged polypeptides and their binding partners with high specificity. Additionally, anti-S Tag peptide monoclonal antibodies have been developed, facilitating the analysis of expression and subcellular localization of tagged polypeptides, making it an attractive alternative to existing epitope tagging methods (Hackbarth et al., 2004).
Orthogonal Protein Labeling
S Tag peptides, such as S6 and A1, are recognized for their orthogonal reactivities with phosphopantetheinyl transferases (PPTases), offering efficient and specific site-selective protein labeling. These peptide tags can be fused to protein termini for orthogonal labeling in cell lysates or live cell surfaces, representing a significant advancement in protein labeling technology (Zhou et al., 2007).
Fluorescent Biosensors and Protein Imaging
S Tag peptides contribute to the development of fluorescent biosensors and protein imaging. They serve as tag-probe pairs for protein imaging in living cells, highlighting their utility in chemical biology. Their role extends to facilitating the bioimaging of proteins on cell surfaces with complementary partner molecules, underlining their versatility in biological research (Tsutsumi et al., 2009).
Affinity Tags for Protein Fusion and Purification
S Tag peptides are recognized as efficient affinity tags in the rapidly growing field of proteomics. These tags facilitate the purification and detection of recombinant proteins, offering a comprehensive overview of various systems like the S-tag, and their role in simplifying the purification process for specific proteins of interest (Terpe, 2002).
Propiedades
Fórmula molecular |
C₇₃H₁₁₇N₂₃O₂₅S |
|---|---|
Peso molecular |
1748.91 |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H117N23O25S/c1-36(83-59(107)37(2)85-71(119)57(39(4)98)96-67(115)47(21-24-55(102)103)87-61(109)42(76)16-9-11-26-74)58(106)84-38(3)60(108)86-43(17-10-12-27-75)63(111)92-49(30-40-14-7-6-8-15-40)68(116)90-46(20-23-54(100)101)64(112)88-44(18-13-28-81-73(78)79)62(110)89-45(19-22-53(77)99)65(113)93-50(31-41-33-80-35-82-41)69(117)91-48(25-29-122-5)66(114)94-51(32-56(104)105)70(118)95-52(34-97)72(120)121/h6-8,14-15,33,35-39,42-52,57,97-98H,9-13,16-32,34,74-76H2,1-5H3,(H2,77,99)(H,80,82)(H,83,107)(H,84,106)(H,85,119)(H,86,108)(H,87,109)(H,88,112)(H,89,110)(H,90,116)(H,91,117)(H,92,111)(H,93,113)(H,94,114)(H,95,118)(H,96,115)(H,100,101)(H,102,103)(H,104,105)(H,120,121)(H4,78,79,81)/t36-,37-,38-,39?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |
Secuencia |
One Letter Code: KETAAAKFERQHMDS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



